molecular formula C22H23NO4 B7861538 N-Fmoc-2-piperidineacetic acid

N-Fmoc-2-piperidineacetic acid

Cat. No.: B7861538
M. Wt: 365.4 g/mol
InChI Key: YVHXTQQJFAOBCJ-UHFFFAOYSA-N
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Description

N-Fmoc-2-piperidineacetic acid is a derivative of piperidine, a heterocyclic amine. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the piperidine ring. This compound is commonly used in solid-phase peptide synthesis due to its ability to protect the amine group during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-2-piperidineacetic acid typically involves the reaction of 2-piperidineacetic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) at room temperature. The Fmoc group is introduced to protect the amine group of the piperidine ring, preventing unwanted side reactions during peptide synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2-piperidineacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary function of N-Fmoc-2-piperidineacetic acid is to protect the amine group during peptide synthesis. The Fmoc group is introduced to the amine group, preventing it from participating in unwanted side reactions. During the deprotection step, the Fmoc group is removed using a base, allowing the amine group to react with other amino acids to form peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-2-piperidineacetic acid is unique due to its specific structure, which provides optimal protection for the amine group during peptide synthesis. Its ability to undergo efficient deprotection and coupling reactions makes it a valuable tool in the synthesis of complex peptides .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHXTQQJFAOBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683220-37-3
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid
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